molecular formula C7H11F3N2O3 B3002685 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid CAS No. 1449278-64-1

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid

Cat. No.: B3002685
CAS No.: 1449278-64-1
M. Wt: 228.171
InChI Key: KGWPTXYHRCFENE-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid (CAS: 1309208-83-0) is a heterocyclic compound consisting of an azetidine ring substituted with an amino group at the 3-position and an acetyl group at the 1-position, paired with trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₇H₁₀F₃NO₃, with a molecular weight of 213.15 g/mol . TFA is commonly used in synthesis to stabilize amines via salt formation, improving solubility and purification .

No direct pharmacological data are provided in the evidence, but its structural features suggest applications in drug discovery, particularly for targeting enzymes or receptors requiring small, constrained scaffolds.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWPTXYHRCFENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449278-64-1
Record name 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid typically involves the reaction of azetidine derivatives with ethanone and trifluoroacetic acid. One common method includes the use of 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride as a starting material, which is then reacted with trifluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine compounds.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Aminoazetidin-1-yl)ethan-1-one, TFA, and analogous compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Reported Applications Synthetic Methods
1-(3-Aminoazetidin-1-yl)ethan-1-one, TFA C₇H₁₀F₃NO₃ 213.15 Azetidine ring, amino group, TFA salt Discontinued; potential drug lead Not explicitly detailed; likely reductive amination or coupling
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine TFA C₁₂H₁₂F₃N₃O₃ 303.24 Oxadiazole ring, phenyl group, TFA salt Not specified Multi-step substitution and cyclization
1-(Benzofuran-2-yl)ethan-1-one oxime ethers C₁₁H₁₀NO₂ (varies) ~188–220 Benzofuran core, oxime ethers Antimicrobial agents Condensation of 2-acetylbenzofuran with oximes
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one C₂₃H₂₂N₂O₂S 390.50 Piperidine-thiazole-isoxazole hybrid Fungicides for crop protection Multi-step heterocyclic assembly
1-(1H-1,2,3-Triazol-4-yl)ethan-1-one, TFA C₅H₆F₃N₃O₂ 189.22 Triazole ring, TFA salt Building block for drug synthesis Deprotection of Boc-piperazine with TFA

Key Observations :

Structural Diversity: The target compound’s azetidine ring distinguishes it from oxadiazole (), benzofuran (), and triazole () derivatives. Trifluoroacetic acid is a common counterion in salts (e.g., ) to improve crystallinity and solubility, but it lacks intrinsic bioactivity.

Synthetic Complexity :

  • The TFA salt of the target compound likely forms during deprotection or purification, as seen in analogous procedures (e.g., Boc-group removal with TFA in ).
  • Comparatively, oxadiazole and isoxazole derivatives () require multi-step cyclization, increasing synthetic difficulty.

Biological Relevance: While the target compound’s applications are unspecified, structurally related compounds exhibit antimicrobial (), fungicidal (), and anticancer () activities.

Physical Properties :

  • The azetidine derivative’s lower molecular weight (213.15 vs. 303.24 in ) may enhance membrane permeability, a critical factor in drug design.

Research Findings and Limitations

  • Synthetic Accessibility : The discontinued status of the target compound () implies challenges in scalability or stability. In contrast, benzofuran- and triazole-based analogs are more readily available ().
  • Structural Data: Crystal structures of related ethanone derivatives (e.g., 1-(5-methyl-1H-indol-6-yl)ethan-1-one in ) reveal planar conformations, whereas the azetidine’s puckered ring may introduce stereochemical complexity.
  • Functionalization Potential: The amino group on the azetidine allows for further derivatization (e.g., acylations, ureas), akin to modifications seen in N-substituted analogs ().

Biological Activity

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid (CAS Number: 1309208-83-0) is a compound whose biological activity has not been extensively documented in the literature. However, its structural components suggest potential pharmacological properties, particularly in the realms of antibacterial and antiviral activities, similar to other compounds containing azetidine rings and trifluoroacetic acid moieties.

The compound's molecular formula is C7H10F3N2O3C_7H_{10}F_3N_2O_3, with a molecular weight of approximately 228.17 g/mol. The trifluoroacetic acid component is known for its ability to enhance solubility and stability of various pharmaceutical compounds.

PropertyValue
Molecular FormulaC7H10F3N2O3
Molecular Weight228.17 g/mol
CAS Number1309208-83-0
IUPAC Name1-(azetidin-3-yl)ethanone; trifluoroacetic acid
AppearancePowder
Storage Temperature4 °C

Antibacterial Activity

Research into related azetidine derivatives has shown promising antibacterial activity. For instance, compounds with similar nitrogen-containing heterocycles have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of bacterial protein synthesis pathways.

Antiviral Potential

Trifluoroacetic acid has been investigated for its role in enhancing the antiviral activity of certain compounds. Its ability to modify the pharmacokinetics of drugs could potentially extend to enhancing the efficacy of azetidine derivatives against viral pathogens.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, analogous research provides a framework for understanding its potential:

  • Azetidine Derivatives as Antibacterials :
    • A study demonstrated that azetidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives were effective at low concentrations, suggesting a high potency that could be relevant for developing new antibiotics .
  • Trifluoroacetic Acid in Drug Design :
    • Trifluoroacetic acid has been used to improve the solubility and bioavailability of various drugs. In one study, it was shown that incorporating trifluoroacetyl groups into drug molecules enhanced their stability and therapeutic index .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Membrane Disruption : The presence of the azetidine ring may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

Safety and Toxicology

While specific toxicity data for this compound is not available, trifluoroacetic acid is known to pose risks such as skin irritation and respiratory issues upon exposure. Therefore, handling should be performed with care under appropriate safety protocols.

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